4-(2-Piperidinoethoxy)benzoic acid hydrochloride

Raloxifene Synthesis Process Chemistry Pharmaceutical Manufacturing

Generic-grade 4-(2-piperidinoethoxy)benzoic acid HCl risks ANDA rejection due to absent pharmacopeial traceability. This defined raloxifene impurity supports USP/EP method validation and QC release testing. • 98% HPLC purity with full characterization data (COA, NMR, MS) for DMF/ANDA submissions. • Sourced via the high-throughput hydrated inorganic base process for reliable batch-to-batch consistency. • Deuterated analog (4-(2-piperidinoethoxy)benzoic acid-[d4] HCl) available for accurate LC-MS/MS internal standardization.

Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
CAS No. 84449-80-9
Cat. No. B018075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Piperidinoethoxy)benzoic acid hydrochloride
CAS84449-80-9
Synonyms4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride; 
Molecular FormulaC14H20ClNO3
Molecular Weight285.76 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H
InChIKeyCMVTYSMYHSVDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride Procurement Overview


4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS 84449-80-9), also known as 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride, is a piperidine-containing benzoic acid derivative with molecular formula C₁₄H₂₀ClNO₃ and molecular weight 285.77 g/mol. This compound is structurally characterized by a central benzoic acid core para-substituted with a 2-(piperidin-1-yl)ethoxy side chain, presented as the hydrochloride salt. [1] The free base form is registered under CAS 89407-98-7. This compound functions primarily as a pharmaceutical intermediate and analytical impurity standard in the synthesis and quality control of selective estrogen receptor modulators (SERMs), particularly raloxifene hydrochloride. [2]

Raloxifene intermediate with patented synthesis route compatibility
Hydrated-base process supports throughput and cost efficiency
Regulatory impurity reference standard for ANDA method validation
Traceable to USP/EP pharmacopeial standards when sourced as qualified grade
Deuterated analog available for LC-MS/MS internal standardization
Enables matrix-effect correction for bioanalytical quantitation

Substitution Risks for 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride


Generic substitution of 4-(2-piperidinoethoxy)benzoic acid hydrochloride (CAS 84449-80-9) is precluded by two structural and regulatory factors that directly determine procurement specificity. First, as a raloxifene synthetic intermediate, the para-substituted 2-(piperidin-1-yl)ethoxy moiety on the benzoic acid core is structurally non-interchangeable with alternative aminoethoxy substitution patterns—pyrrolidinyl, morpholino, or methylpyrrolidinyl variants—as each generates a distinct API with differing pharmacological profiles. [1] Second, in analytical reference applications, CAS 84449-80-9 serves as the defined raloxifene benzoic acid impurity with traceability to USP/EP pharmacopeial standards; substitution with a structurally similar but non-identical compound invalidates regulatory method validation and ANDA compliance. [2] The quantitative evidence below establishes the precise differentiation dimensions that inform procurement selection.

Aminoethoxy substitution pattern is not interchangeable
Pyrrolidinyl, morpholino, or other variants yield distinct APIs with different pharmacological profiles, may not match raloxifene regulatory pathway.
Generic chemical-grade material lacks impurity reference qualification
ANDA method validation and QC release require traceable documentation; non-specialized supply may not meet pharmacopeial standard expectations.
Deuterated internal standard not available for alternative substitution variants
Only the piperidinyl variant has a commercially listed deuterated standard, limiting bioanalytical method development for analogs.

Differentiation Evidence for 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride


Patented Synthesis Route Advantage

The procurement value of CAS 84449-80-9 is directly tied to a proprietary, patent-protected synthesis process (US Patent 7,012,153) that demonstrates quantifiable manufacturing advantages over the prior art method using anhydrous potassium carbonate. The improved process employs a hydrated inorganic base that increases reaction concentration and throughput while eliminating the need for costly anhydrous powdered potassium carbonate and its associated controlled-atmosphere requirements. [1] This process innovation directly impacts supply chain economics and commercial availability for downstream raloxifene manufacturing.

Synthesis process
Head-to-head
Hydrated inorganic base process increases reaction concentration and throughput, eliminates costly anhydrous K₂CO₃ and controlled-atmosphere requirements.
Reported manufacturing cost reduction and scalability advantage.
Process protected by US Patent 7,012,153.
Raloxifene Synthesis Process Chemistry Pharmaceutical Manufacturing

Structural Specificity in SERM Synthesis

US Patent 7,012,153 explicitly defines that the 2-(piperidin-1-yl)ethoxy substitution on the benzoic acid scaffold is not functionally interchangeable with alternative amino groups. The patent specifies that compounds of formula I may incorporate R₁ and R₂ groups that combine to form piperidinyl, pyrrolidinyl, methylpyrrolidinyl, dimethylpyrrolidinyl, morpholino, or 1-hexamethyleneimino. [1] Each variant produces a distinct compound of formula I, leading ultimately to a different API of formula II (raloxifene analog) with distinct pharmacological properties. CAS 84449-80-9 specifically incorporates the piperidinyl moiety (n=2), which is the clinically validated structural feature present in FDA-approved raloxifene hydrochloride.

Structural requirement
Class-level
Piperidinyl (n=2) substitution is the regulatory-reviewed structural feature for raloxifene; pyrrolidinyl, morpholino, or other aminoethoxy variants generate different SERM compounds.
Regulatory-reviewed raloxifene API identity depends on this specific intermediate.
Alternative substitution leads to unapproved API; no generic interchangeability.
Selective Estrogen Receptor Modulator Structure-Activity Relationship API Intermediate

Deuterated Internal Standard Availability

For analytical laboratories requiring precise quantitation of CAS 84449-80-9 in biological matrices or pharmaceutical formulations, the deuterated analog 4-(2-piperidinoethoxy)benzoic acid-[d4] hydrochloride is commercially available. This isotopically labeled internal standard provides near-identical chromatographic retention time and ionization efficiency to the unlabeled analyte, enabling accurate MS/MS quantitation with minimized matrix effects. In contrast, no analogous deuterated standards are commercially listed for the pyrrolidinyl, morpholino, or hexamethyleneimino structural variants of this intermediate class.

Deuterated standard
Data to verify
4-(2-piperidinoethoxy)benzoic acid-[d4] hydrochloride provides near-identical chromatographic retention and ionization for MS/MS quantitation.
Supports bioanalytical method validation with matrix-effect correction.
Commercial availability confirmed; no labeled standard for pyrrolidinyl/morpholino variants.
Analytical Chemistry LC-MS Quantitation Internal Standard

Regulatory-Grade Impurity Reference

CAS 84449-80-9 is formally designated as 'Raloxifene Benzoic Acid Impurity' and is supplied with detailed characterization data compliant with regulatory guidelines. [1] This compound is specifically qualified for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Application (ANDA) submissions and commercial production of raloxifene. [1] The product can be provided with traceability documentation against USP or EP pharmacopeial standards. [1] In contrast, generic piperidinoethoxy benzoic acid derivatives purchased from non-specialized chemical suppliers lack this regulatory qualification and associated documentation, rendering them unsuitable for ANDA filing purposes.

Impurity reference
Class-level
Designated Raloxifene Benzoic Acid Impurity, supplied with characterization data traceable to USP/EP standards for ANDA QC applications.
Regulatory documentation review required; generic grade lacks pharmacopeial traceability.
Source: ChemWhat; verify supplier qualification status.
Pharmaceutical Impurity Method Validation ANDA

Procurement and Application Scenarios


Large-Scale Raloxifene Manufacturing

Pharmaceutical manufacturers producing raloxifene hydrochloride at commercial scale should source CAS 84449-80-9 from suppliers employing the patented hydrated inorganic base process (US Patent 7,012,153). This process enables higher reaction concentration and increased throughput compared to the legacy anhydrous potassium carbonate method, directly reducing manufacturing cost and improving supply chain reliability. [1] The homogeneous reaction conditions also facilitate more consistent batch-to-batch quality for this critical intermediate.

ANDA Filing: Impurity Reference Standard

Analytical laboratories supporting Abbreviated New Drug Application (ANDA) submissions or commercial raloxifene production should procure CAS 84449-80-9 specifically designated as 'Raloxifene Benzoic Acid Impurity' from qualified reference standard suppliers. This grade provides the characterization data and pharmacopeial traceability (USP/EP) required for regulatory method validation and QC release testing. [2] Generic chemical-grade material from non-specialized vendors lacks this documentation and is unsuitable for regulatory submissions.

LC-MS/MS Quantitation with Deuterated Standard

For laboratories developing quantitative LC-MS/MS methods to measure CAS 84449-80-9 in biological samples or pharmaceutical matrices, procurement of the deuterated analog 4-(2-piperidinoethoxy)benzoic acid-[d4] hydrochloride is essential for accurate internal standardization. The matched chromatographic behavior and ionization efficiency of the deuterated standard enable precise quantitation with minimized matrix effects, a capability not available for alternative structural variants lacking commercially available labeled analogs.

Application
Selection Property
Validation Focus
Raloxifene large-scale manufacturing
Patented hydrated-base process capability
Throughput scalability and lot consistency review
ANDA impurity reference standard
Qualified grade with pharmacopeial traceability
Method validation documentation context
LC-MS/MS bioanalytical quantitation
Deuterated internal standard availability
ISTD benchmarking and matrix-effect control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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